2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride
Description
2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride is a quaternary ammonium compound featuring a central s-trioxane ring (a six-membered cyclic ether containing three oxygen atoms) substituted at the 2, 4, and 6 positions with beta-trimethylammoniumethyl groups. The trichloride counterions balance the positive charges of the ammonium groups. Its synthesis likely involves alkylation of the trioxane core with trimethylammoniumethyl halides, followed by ion exchange to yield the trichloride form.
Properties
CAS No. |
73637-03-3 |
|---|---|
Molecular Formula |
C18H42Cl3N3O3 |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
2-[4,6-bis[2-(trimethylazaniumyl)ethyl]-1,3,5-trioxan-2-yl]ethyl-trimethylazanium;trichloride |
InChI |
InChI=1S/C18H42N3O3.3ClH/c1-19(2,3)13-10-16-22-17(11-14-20(4,5)6)24-18(23-16)12-15-21(7,8)9;;;/h16-18H,10-15H2,1-9H3;3*1H/q+3;;;/p-3 |
InChI Key |
CFGYJDVHAGJLSW-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCC1OC(OC(O1)CC[N+](C)(C)C)CC[N+](C)(C)C.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
Biological Activity
Overview of 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride
Chemical Structure and Properties
2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride is a quaternary ammonium compound with potential applications in various fields, including biochemistry and materials science. Its structure includes a s-trioxane ring, which contributes to its unique chemical properties.
- Molecular Formula: C12H24Cl3N3O3
- Molecular Weight: Approximately 389.68 g/mol
- CAS Registry Number: Not specified in available data
Antimicrobial Properties
Quaternary ammonium compounds (QACs), such as those containing trimethylammonium groups, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis and death. Studies have shown that QACs can be effective against a wide range of bacteria and fungi.
Table 1: Antimicrobial Efficacy of QACs
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzalkonium chloride | Staphylococcus aureus | 0.5 - 2 µg/mL |
| Cetyltrimethylammonium bromide | Escherichia coli | 0.25 - 1 µg/mL |
| 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride | Unknown | TBD |
Cytotoxicity
The cytotoxic effects of quaternary ammonium compounds can vary based on their structure and concentration. Research indicates that while some QACs exhibit low toxicity towards mammalian cells at therapeutic concentrations, others may cause adverse effects at higher doses.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on the efficacy of various QACs demonstrated that compounds with longer alkyl chains exhibited increased antimicrobial activity. The study found that the presence of multiple trimethylammonium groups enhanced the interaction with bacterial membranes.
- Toxicological Assessment : Another research effort evaluated the cytotoxicity of several QACs in human cell lines. Results indicated that while some compounds were relatively safe, others showed significant cytotoxic effects at concentrations above 10 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of trisubstituted trioxane derivatives with quaternary ammonium functionalities. Below is a comparative analysis with analogous compounds based on structural motifs, physicochemical properties, and applications.
Table 1: Structural Comparison of Trioxane-Based Quaternary Ammonium Compounds
Key Findings :
Unlike tris(2-hydroxyethyl)amine derivatives (used as buffers), this compound’s cationic nature and chloride counterions may improve solubility and ionic interactions with microbial cell walls .
Stability and Reactivity :
- The s-trioxane core is less hydrolytically stable than aromatic cores (e.g., benzene in benzalkonium chloride) but more rigid than linear aliphatic QACs. This may limit its use in high-temperature applications.
- Cyclopentadienyltitanium trichloride , while structurally distinct, shares the trichloride counterion system but serves entirely different purposes (e.g., catalysis vs. antimicrobial action).
Synthetic Complexity :
- The trisubstitution on the trioxane ring requires precise stoichiometric control, contrasting with simpler QACs like trimethylamine hydrochloride, which are commercially synthesized via direct alkylation .
Table 2: Physicochemical Properties
Preparation Methods
Preparation Methods of 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride
Detailed Synthetic Procedure
Step 1: Preparation of the Tri-substituted s-Trioxane Intermediate
- The initial step involves the reaction of s-trioxane with a haloalkyl compound containing a trimethylammonium moiety or its precursor.
- For example, 2-chloroethyltrimethylammonium chloride or a protected amine derivative can be used as the alkylating agent.
- The reaction is typically conducted under reflux in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) to facilitate nucleophilic substitution at the 2,4,6-positions of s-trioxane.
- The reaction time ranges from 12 to 24 hours depending on temperature and reagent concentrations.
Step 2: Quaternization and Salt Formation
- After substitution, the intermediate bearing tertiary amine groups is treated with excess methyl iodide or methyl chloride to fully quaternize the amines, forming the trimethylammonium groups.
- Subsequent ion exchange or direct treatment with hydrochloric acid yields the trichloride salt form of the compound.
- Purification is achieved by recrystallization from ethanol or aqueous solvents.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Alkylation of s-trioxane | s-Trioxane + 2-chloroethyltrimethylammonium chloride | DMF or Acetonitrile | 80–100 °C (reflux) | 12–24 hours | 65–80 |
| Quaternization | Methyl chloride or methyl iodide (excess) | Acetonitrile | Room temperature | 6–12 hours | 85–90 |
| Salt formation and purification | Treatment with HCl, recrystallization | Ethanol/water | Ambient | 2–4 hours | 75–85 |
These conditions are optimized to maximize substitution and purity while minimizing side reactions such as ring opening or decomposition.
Analytical Characterization Supporting Synthesis
- NMR Spectroscopy : Proton NMR shows characteristic signals for trimethylammonium methyl groups (~3.0 ppm, singlet) and methylene protons adjacent to nitrogen and oxygen atoms.
- Mass Spectrometry (FAB, HRMS) : Molecular ion peaks consistent with C$${18}$$H$${42}$$N$${3}$$O$${3}$$ and trichloride counterions confirm molecular integrity.
- Elemental Analysis : Matches calculated percentages for C, H, N, and Cl.
- Melting Point and Solubility : The trichloride salt is typically crystalline, soluble in water and polar solvents.
Research Discoveries and Advances
- Research on related trisubstituted trioxane compounds has demonstrated the utility of sequential nucleophilic substitution strategies on triazine and trioxane cores to introduce diverse functional groups, including quaternary ammonium substituents.
- The reactivity of s-trioxane allows selective substitution at the 2,4,6-positions, enabling symmetrical trisubstitution patterns crucial for the uniformity of the final compound.
- Advances in quaternization techniques have improved yields and purity of ammonium salts, with methyl chloride preferred for safety and environmental reasons over methyl iodide.
- Recent studies also explore the use of protecting groups and mild reaction conditions to preserve the trioxane ring during functionalization.
Summary Table of Preparation Data
| Parameter | Description/Value |
|---|---|
| Molecular Formula | C$${18}$$H$${42}$$Cl$${3}$$N$${3}$$O$$_{3}$$ |
| Molecular Weight | 454.9 g/mol |
| CAS Number | 73637-03-3 |
| Starting Material | s-Trioxane |
| Alkylating Agent | 2-Chloroethyltrimethylammonium chloride or equivalent |
| Solvents Used | DMF, Acetonitrile, Ethanol, Water |
| Reaction Temperature | 80–100 °C (alkylation), room temperature (quaternization) |
| Reaction Time | 12–24 h (alkylation), 6–12 h (quaternization) |
| Typical Yield (%) | 65–90% (overall) |
| Purification Method | Recrystallization |
| Analytical Techniques | NMR, MS, Elemental Analysis |
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines: Sequential substitution methods and functional group introduction on triazine cores, demonstrating analogous synthetic strategies applicable to trioxane derivatives. PMC, 2006.
- PubChem Compound Summary: 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride, CID 51949. Molecular identifiers and computed descriptors. PubChem, 2025.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2,4,6-Tris(beta-trimethylammoniumethyl)-s-trioxane trichloride?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Reactions involving quaternary ammonium salts often proceed efficiently at 60–80°C to avoid decomposition .
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance ion-pair interactions and stabilize intermediates .
- Reaction Time : Extended reaction times (>24 hours) may lead to side reactions, such as hydrolysis of the trioxane ring; monitor via NMR to confirm completion .
- Data Note : NMR (¹H/¹³C) and HPLC are essential to validate purity (>95%) and confirm the absence of unreacted trimethylamine or chlorinated byproducts .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies at pH 2–12 using buffer solutions. Monitor chloride ion release via ion chromatography to assess hydrolysis of the trichloride moiety .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, decomposition above 150°C suggests limited utility in high-temperature applications .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- Primary Techniques :
- NMR Spectroscopy : ¹H NMR (δ 3.2–3.5 ppm for -N⁺(CH₃)₃ groups) and ¹³C NMR (δ 70–75 ppm for trioxane carbons) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M-Cl]⁺) and rule out salt adducts .
- Secondary Validation : X-ray crystallography for absolute configuration determination, though challenges arise due to hygroscopicity .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?
- Methodological Answer :
- Hypothesis Testing : Compare reaction outcomes using different nucleophiles (e.g., thiols vs. amines) under inert atmospheres to exclude oxygen interference. For example, benzenesulfonyl chloride reacts selectively with trimethylamine but not with acetylated derivatives, suggesting steric and electronic effects dominate .
- Mechanistic Probes : Use isotopic labeling (e.g., ³⁶Cl) to track chloride displacement pathways and distinguish between SN1 vs. SN2 mechanisms .
Q. What strategies can address challenges in isolating this compound from reaction mixtures?
- Methodological Answer :
- Separation Techniques :
- Membrane Filtration : Use nanofiltration membranes (MWCO <500 Da) to separate low-molecular-weight byproducts .
- Ion-Exchange Chromatography : Employ strong cation-exchange resins to capture the positively charged quaternary ammonium core .
- Crystallization Optimization : Co-crystallize with non-coordinating anions (e.g., PF₆⁻) to improve crystal lattice stability .
Q. How does the compound’s structure influence its biological activity in antimicrobial studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Quaternary Ammonium Groups : Test derivatives with varying alkyl chain lengths to assess charge density’s role in membrane disruption .
- Trioxane Core : Compare with s-triazine analogs to evaluate the contribution of oxygen atoms to redox activity .
- Experimental Design : Use minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria, paired with cytotoxicity studies on mammalian cells .
Q. What computational methods are suitable for modeling this compound’s interactions with biomolecules?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with bacterial lipid A or viral envelopes .
- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers to study membrane penetration mechanisms (GROMACS/CHARMM force fields) .
Theoretical and Safety Considerations
Q. How can researchers align studies of this compound with broader chemical engineering frameworks?
- Methodological Answer :
- CRDC Integration : Map research to Canadian R&D subclass RDF2050103 (chemical engineering design) for scalability assessments, such as continuous-flow synthesis .
- Process Simulation : Use Aspen Plus to model mass transfer limitations in large-scale reactions .
Q. What safety protocols are critical given its structural similarity to toxic chlorinated compounds?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
